Fukinolic acid
Overview
Description
Fukinolic acid is a hydroxycinnamic acid ester, primarily isolated from the plant species Petasites japonicus and Actaea (syn. Cimicifuga). It is an ester of caffeic acid and fukiic acid. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antiviral, cytotoxic, and vasoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fukinolic acid can be synthesized through esterification reactions involving caffeic acid and fukiic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Petasites japonicus. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Fukinolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Fukinolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in inhibiting enzymes like hyaluronidase, making it useful in anti-inflammatory research.
Medicine: Its antiviral and cytotoxic properties are being explored for therapeutic applications.
Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Fukinolic acid exerts its effects through several molecular pathways:
Anti-inflammatory: It inhibits enzymes like hyaluronidase, reducing inflammation.
Antiviral: It interferes with viral replication processes.
Cytotoxic: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Fukinolic acid is often compared with other hydroxycinnamic acid esters, such as cimicifugic acids. While both share similar structural features, this compound is unique due to its specific esterification with caffeic acid. Other similar compounds include:
- Cimicifugic acid A
- Cimicifugic acid B
- Piscidic acid
These compounds differ in their esterification patterns and biological activities, making this compound a distinct and valuable compound in natural product research .
Properties
IUPAC Name |
(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-12-4-1-10(7-14(12)23)3-6-16(25)31-17(18(26)27)20(30,19(28)29)9-11-2-5-13(22)15(24)8-11/h1-8,17,21-24,30H,9H2,(H,26,27)(H,28,29)/b6-3+/t17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXDIZTQDLTCB-UVIKLTKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317189 | |
Record name | Fukinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-40-6 | |
Record name | Fukinolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50982-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fukinolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fukinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUKINOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLL8DU5J30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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